2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol
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Overview
Description
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol is a chiral organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol typically involves the stereoselective introduction of the amino and hydroxyl groups onto a bromophenol scaffold. One common method involves the use of diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature to achieve the desired stereochemistry . The reaction proceeds with high enantiocontrol, yielding the product as a single diastereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow chemistry and microreactor technology to ensure efficient and scalable synthesis. The use of chiral auxiliaries and catalysts can further enhance the yield and enantiomeric purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom may result in the formation of various substituted phenols.
Scientific Research Applications
2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2S,1R)-1-Amino-2-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the amino group may form hydrogen bonds with the target, while the hydroxyl group and bromine atom contribute to the overall binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
2-Amino-6-bromophenol: Contains an amino group but lacks the hydroxyl group, resulting in different chemical properties.
2-Hydroxy-6-bromophenol:
Properties
Molecular Formula |
C9H12BrNO2 |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m0/s1 |
InChI Key |
AAFUDAAVJMVDRI-XNCJUZBTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C(=CC=C1)Br)O)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)Br)O)N)O |
Origin of Product |
United States |
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